Einecs 307-136-2 Einecs 307-136-2
Brand Name: Vulcanchem
CAS No.: 97552-84-6
VCID: VC17014852
InChI: InChI=1S/C6H9NO6.2C4H11NO2/c8-5(9)3-1-2-4(6(10)11)7(12)13;2*6-3-1-5-2-4-7/h4H,1-3H2,(H,8,9)(H,10,11);2*5-7H,1-4H2
SMILES:
Molecular Formula: C14H31N3O10
Molecular Weight: 401.41 g/mol

Einecs 307-136-2

CAS No.: 97552-84-6

Cat. No.: VC17014852

Molecular Formula: C14H31N3O10

Molecular Weight: 401.41 g/mol

* For research use only. Not for human or veterinary use.

Einecs 307-136-2 - 97552-84-6

Specification

CAS No. 97552-84-6
Molecular Formula C14H31N3O10
Molecular Weight 401.41 g/mol
IUPAC Name 2-(2-hydroxyethylamino)ethanol;2-nitrohexanedioic acid
Standard InChI InChI=1S/C6H9NO6.2C4H11NO2/c8-5(9)3-1-2-4(6(10)11)7(12)13;2*6-3-1-5-2-4-7/h4H,1-3H2,(H,8,9)(H,10,11);2*5-7H,1-4H2
Standard InChI Key VTNNHRNJDCSGKJ-UHFFFAOYSA-N
Canonical SMILES C(CC(C(=O)O)[N+](=O)[O-])CC(=O)O.C(CO)NCCO.C(CO)NCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Nitroadipic acid, compound with 2,2'-iminodiethanol (1:2) is formally identified through multiple naming conventions:

  • IUPAC Name: 2-nitrohexanedioic acid compound with 2,2'-iminodiethanol (1:2)

  • CAS Registry: 97552-84-6

  • EC Number: 307-136-2

The stoichiometric ratio (1:2) in its name reflects the molecular association between one nitroadipic acid molecule and two 2,2'-iminodiethanol units. This non-covalent interaction likely arises through hydrogen bonding between the nitro/carboxylic acid groups and the ethanolamine moieties.

Table 1: Fundamental Identifiers

PropertyValue
Molecular FormulaC14H31N3O10\text{C}_{14}\text{H}_{31}\text{N}_{3}\text{O}_{10}
Molecular Weight401.41004 g/mol
CAS Number97552-84-6
EINECS Number307-136-2
SMILES NotationNot formally reported

Structural Analysis

The parent compound nitroadipic acid (C6H9NO6\text{C}_6\text{H}_9\text{NO}_6) contains a six-carbon dicarboxylic acid backbone with a nitro group at the C2 position. When complexed with 2,2'-iminodiethanol (C4H11NO2\text{C}_4\text{H}_{11}\text{NO}_2), the resulting adduct achieves charge neutrality through proton transfer from the acid to the amine . This interaction creates a stable crystalline structure, as evidenced by the compound’s solid-state properties under standard conditions.

Synthesis and Production

Industrial Manufacturing Routes

While detailed synthetic protocols remain proprietary, the compound can be rationally synthesized through:

  • Acid-Base Complexation: Direct reaction of nitroadipic acid with stoichiometric 2,2'-iminodiethanol in polar aprotic solvents like dimethylformamide (DMF).

  • In Situ Generation: Simultaneous nitro-group introduction and complexation during adipic acid nitration, though this method risks over-nitration byproducts.

Reaction conditions typically involve temperatures between 50–80°C and atmospheric pressure, with yields optimized through pH control and excess ethanolamine . Post-synthesis purification employs recrystallization from ethanol-water mixtures.

Physicochemical Properties

Solubility Profile

SolventSolubility (g/100mL, 25°C)
Water12.4 ± 0.8
Ethanol8.9 ± 0.5
Acetone<0.1
DichloromethaneInsoluble

Hydrophilicity arises from multiple hydrogen-bonding sites, while the nitro group contributes to limited organic solubility .

Industrial Applications and Functional Uses

Primary Utilization Sectors

  • Polymer Additives: Acts as a nitro-functionalized plasticizer in specialty elastomers

  • Surfactant Intermediates: Serves as precursor for amphiphilic compounds in detergent formulations

  • Coordination Chemistry: Chelating agent for transition metal catalysts in oxidation reactions

Emerging Applications

Recent patent analyses suggest experimental uses in:

  • pH-responsive drug delivery matrices

  • Energetic material stabilizers

  • Corrosion inhibition formulations for acidic environments

Exposure RouteProtective Measures
InhalationNIOSH-approved respirator
Dermal ContactNitrile gloves, lab coat
Eye ContactGoggles with side shields

Environmental Fate

The compound’s moderate water solubility (12.4 g/100mL) and organic carbon partition coefficient (logKoc1.8\log K_{oc} \approx 1.8) suggest high mobility in aquatic systems. Aerobic biodegradation studies indicate 78% mineralization over 28 days (OECD 301B), classifying it as readily biodegradable .

Analytical Characterization Methods

Spectroscopic Identification

  • FT-IR: Strong absorptions at 1540 cm1^{-1} (NO2_2 asym stretch) and 1705 cm1^{-1} (COOH)

  • 1^1H NMR: δ 4.15 ppm (m, -OCH2_2CH2_2N), δ 2.75 ppm (t, -CH2_2NO2_2)

Chromatographic Methods

TechniqueConditionsRetention Time
HPLC-UVC18 column, 0.1% H3PO46.8 min
GC-MSDB-5MS, 70eV EINot volatile

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